5-(4-Fluorophenyl)pentan-1-ol

Catalog No.
S8701888
CAS No.
M.F
C11H15FO
M. Wt
182.23 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Fluorophenyl)pentan-1-ol

Product Name

5-(4-Fluorophenyl)pentan-1-ol

IUPAC Name

5-(4-fluorophenyl)pentan-1-ol

Molecular Formula

C11H15FO

Molecular Weight

182.23 g/mol

InChI

InChI=1S/C11H15FO/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h5-8,13H,1-4,9H2

InChI Key

BXMRJRLFWHSUIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCCO)F

5-(4-Fluorophenyl)pentan-1-ol is a versatile, bifunctional building block characterized by a lipophilic para-fluorinated aromatic ring and a reactive primary hydroxyl group, separated by a flexible five-carbon aliphatic spacer. In procurement and process chemistry, this compound is highly valued as a precursor because it combines the metabolic stability imparted by the terminal fluorine atom with the synthetic malleability of a primary alcohol [1]. Unlike shorter-chain analogs or non-halogenated variants, it provides a specific balance of lipophilicity and spatial extension, making it a critical starting material for synthesizing advanced active pharmaceutical ingredients (APIs), specialty surfactants, and targeted molecular linkers.

Substituting 5-(4-Fluorophenyl)pentan-1-ol with its non-fluorinated counterpart, 5-phenylpentan-1-ol, introduces a significant metabolic liability, as the unprotected para-position is highly susceptible to cytochrome P450-mediated oxidation in downstream biological applications [1]. Attempting to use shorter-chain homologs, such as 4-(4-fluorophenyl)butan-1-ol, fundamentally alters the spatial geometry, reducing the linker extension by approximately 1.3 Å and disrupting critical structure-activity relationships (SAR) in bidentate ligands [2]. Furthermore, substituting with the oxidized form, 5-(4-fluorophenyl)pentanoic acid, restricts the synthetic workflow to acylation reactions, forcing an additional, costly reduction step if an electrophilic alkylating agent is required for the process route.

Metabolic Stability and Oxidation Resistance

The incorporation of a fluorine atom at the para-position of the phenyl ring provides a robust metabolic shield compared to the non-fluorinated analog. The high bond dissociation energy of the C-F bond effectively blocks para-hydroxylation, a common degradation pathway for phenylalkyl compounds [1]. This structural feature ensures that downstream derivatives maintain higher in vivo half-lives, making this specific precursor critical for pharmaceutical development.

Evidence DimensionC-X Bond Dissociation Energy (Metabolic Resistance)
Target Compound DataC-F bond energy ~485 kJ/mol
Comparator Or Baseline5-Phenylpentan-1-ol (C-H bond energy ~410 kJ/mol)
Quantified Difference+75 kJ/mol increase in bond strength at the para-position
ConditionsCytochrome P450 oxidative metabolism models

Procuring the para-fluorinated precursor eliminates the need for downstream structural modifications to correct metabolic liabilities, directly improving the pharmacokinetic profiles of synthesized APIs.

Spatial Extension and Linker Geometry

The five-carbon aliphatic chain of 5-(4-Fluorophenyl)pentan-1-ol provides a specific spatial extension that is critical for designing targeted bidentate molecules. Compared to the shorter 4-(4-fluorophenyl)butan-1-ol, the pentyl spacer increases the maximum extended distance between the aromatic ring and the terminal functional group [1]. This precise geometry is often required to bridge binding pockets without inducing steric clashes.

Evidence DimensionMaximum Extended Spacer Length
Target Compound Data~6.3 Å (5-carbon chain)
Comparator Or Baseline4-(4-Fluorophenyl)butan-1-ol (~5.0 Å, 4-carbon chain)
Quantified Difference+1.3 Å in spatial extension
ConditionsIn silico 3D conformation modeling (extended anti-periplanar state)

Selecting the exact 5-carbon spacer is critical for procurement when synthesizing bifunctional degraders or linkers where a 1-2 Å difference dictates target engagement success.

Synthetic Versatility and Electrophile Conversion

As a primary alcohol, 5-(4-Fluorophenyl)pentan-1-ol offers greater synthetic efficiency compared to its oxidized counterpart, 5-(4-fluorophenyl)pentanoic acid. The primary hydroxyl group can be directly and quantitatively converted into highly reactive leaving groups, such as mesylates or tosylates, facilitating immediate downstream SN2 alkylation reactions [1]. Utilizing the acid would require a preliminary reduction step, increasing process time and reagent consumption.

Evidence DimensionSteps to Electrophilic Alkylating Agent
Target Compound Data1 step (direct sulfonylation, >90% yield)
Comparator Or Baseline5-(4-Fluorophenyl)pentanoic acid (2 steps: reduction then sulfonylation)
Quantified DifferenceElimination of 1 synthetic step and associated reducing agent costs
ConditionsStandard process chemistry scale-up conditions

Procuring the alcohol form directly accelerates manufacturing timelines and reduces the cost of goods (COGs) by bypassing unnecessary reduction steps.

Lipophilicity and Membrane Permeability Tuning

The presence of the fluorine atom subtly increases the lipophilicity of the molecule without adding significant steric bulk. 5-(4-Fluorophenyl)pentan-1-ol exhibits a higher partition coefficient (LogP) compared to the non-fluorinated 5-phenylpentan-1-ol [1]. This property is highly advantageous when the compound is used as a lipophilic tail in the synthesis of specialty surfactants or membrane-permeable drug candidates.

Evidence DimensionCalculated Partition Coefficient (cLogP)
Target Compound DatacLogP ~2.8
Comparator Or Baseline5-Phenylpentan-1-ol (cLogP ~2.4)
Quantified Difference+0.4 log units
ConditionsStandard octanol-water partition prediction models

The enhanced lipophilicity improves the formulation compatibility and passive membrane permeability of downstream products, justifying the selection of the fluorinated variant.

Precursor for Metabolically Stable Active Pharmaceutical Ingredients (APIs)

Driven by the high C-F bond dissociation energy detailed in Section 3, this compound is a highly suitable starting material for synthesizing CNS-active drugs or systemic therapeutics where preventing para-hydroxylation is critical for extending in vivo half-life [1].

Linker Synthesis for Targeted Protein Degraders (PROTACs)

The precise 6.3 Å extension provided by the 5-carbon aliphatic chain makes this alcohol an effective building block for constructing flexible, lipophilic linkers in bifunctional molecules, ensuring optimal spatial separation between target-binding and ligase-binding domains without steric interference [2].

Synthesis of Specialty Fluorinated Surfactants and Lipids

Leveraging its enhanced lipophilicity (cLogP ~2.8) and reactive primary hydroxyl group, 5-(4-Fluorophenyl)pentan-1-ol is highly suited for direct conversion into functionalized surfactants, providing specific interfacial properties and chemical stability in harsh industrial formulations [3].

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

182.110693260 g/mol

Monoisotopic Mass

182.110693260 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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